molecular formula C8H13NO2 B13206526 1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one

1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one

Katalognummer: B13206526
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: LAZIGONIPJVJMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one is an organic compound that features a dihydrofuran ring and a methylamino group attached to a propanone backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a dihydrofuran derivative with a methylamine and a propanone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors might also be explored to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,5-Dihydrofuran-3-yl)-3-(ethylamino)propan-1-one: Similar structure with an ethylamino group instead of a methylamino group.

    1-(4,5-Dihydrofuran-3-yl)-3-(dimethylamino)propan-1-one: Contains a dimethylamino group.

    1-(4,5-Dihydrofuran-3-yl)-3-(hydroxyamino)propan-1-one: Features a hydroxyamino group.

Uniqueness

1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-(2,3-dihydrofuran-4-yl)-3-(methylamino)propan-1-one

InChI

InChI=1S/C8H13NO2/c1-9-4-2-8(10)7-3-5-11-6-7/h6,9H,2-5H2,1H3

InChI-Schlüssel

LAZIGONIPJVJMF-UHFFFAOYSA-N

Kanonische SMILES

CNCCC(=O)C1=COCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.